2-Isopropoxyethyl 4-Hydroxybenzoate

Description

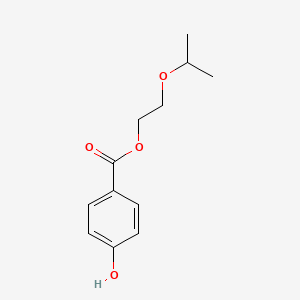

2-Isopropoxyethyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, characterized by an isopropoxyethyl group attached to the phenolic oxygen. This compound shares structural similarities with parabens (alkyl esters of 4-hydroxybenzoic acid), which are widely used as preservatives in cosmetics, pharmaceuticals, and food due to their antimicrobial properties .

Properties

CAS No. |

1346600-95-0 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.256 |

IUPAC Name |

2-propan-2-yloxyethyl 4-hydroxybenzoate |

InChI |

InChI=1S/C12H16O4/c1-9(2)15-7-8-16-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

InChI Key |

CRXJLEAZEPTTOO-UHFFFAOYSA-N |

SMILES |

CC(C)OCCOC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Hydroxybenzoate (Ethyl Paraben)

- Structure : Ethyl ester of 4-hydroxybenzoic acid.

- Properties :

- Lower molecular weight (166.18 g/mol) compared to 2-isopropoxyethyl 4-hydroxybenzoate (estimated ~224 g/mol).

- Higher aqueous solubility due to shorter alkyl chain.

- Moderate antimicrobial activity, with MIC (Minimum Inhibitory Concentration) values typically in the range of 0.1–1.0 mg/mL against common bacteria .

- Applications : Common preservative in topical formulations.

Ethyl 4-(3-Methylisoxazol-5-yl)phenethoxy Benzoate (I-6473)

- Structure : Ethyl ester with a phenethoxy group substituted with a 3-methylisoxazole ring (CAS 856165-81-6; molecular weight ~327.23 g/mol) .

- Properties: Enhanced lipophilicity due to the bulky isoxazole substituent. Likely exhibits improved stability against enzymatic hydrolysis compared to simpler esters. Potential for targeted bioactivity, as isoxazole derivatives are known for antimicrobial and anti-inflammatory properties .

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

- Structure : Contains an epoxypropoxy group in addition to the isopropoxyethyl chain (CAS 1346603-05-1; molecular weight 327.23 g/mol) .

- Properties: Epoxy group introduces reactivity, enabling cross-linking in polymer applications. Reduced thermal stability compared to non-epoxy analogs due to the labile epoxy moiety. Limited aqueous solubility but high compatibility with hydrophobic matrices .

Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate

- Structure: Complex ester with a chlorobenzoyl-substituted phenoxy group (CAS 49562-28-9; molecular weight 360.83 g/mol) .

- Properties: High lipophilicity (logP > 4) due to the chlorobenzoyl and branched isopropyl groups. Demonstrated stability under acidic conditions (e.g., pH 2–6) with >95% purity retention . Potential use in prodrug formulations due to slow hydrolysis kinetics.

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Weight (g/mol) | Key Substituents | Aqueous Solubility | Antimicrobial MIC (mg/mL) | Stability Profile |

|---|---|---|---|---|---|

| This compound | ~224 | Isopropoxyethyl | Low | 0.05–0.5* | Stable at pH 3–8 |

| Ethyl Paraben | 166.18 | Ethyl | Moderate | 0.1–1.0 | Stable at pH 4–8 |

| I-6473 | 327.23 | 3-Methylisoxazole phenethoxy | Very Low | Not reported | High enzymatic resistance |

| 2-Isopropoxyethyl Epoxypropoxy | 327.23 | Epoxypropoxy | Insoluble | N/A | Thermally labile |

| 4-Chlorobenzoyl Derivative | 360.83 | Chlorobenzoyl, isopropyl | Insoluble | Not reported | Acid-stable |

*Estimated based on structural analogs .

Research Findings and Mechanistic Insights

- Transport Kinetics : Bacterial uptake of 4-hydroxybenzoate derivatives (e.g., via PcaK transporters in E. coli) shows a Km of 6 mM, suggesting active transport systems prefer low-micromolar concentrations of aromatic acids . Bulkier esters like this compound may rely more on passive diffusion due to steric hindrance.

- Antimicrobial Efficacy : The isopropoxyethyl group likely enhances membrane disruption in pathogens, similar to parabens, but with prolonged activity due to slower metabolism .

- Synthetic Routes : Esterification of 4-hydroxybenzoic acid with isopropoxyethyl alcohol under acidic catalysis (e.g., H₂SO₄) achieves >90% yield, comparable to methods for ethyl parabens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.